3-(3-甲基-1,2,4-恶二唑-5-基)-1-((5-(邻甲苯基)-1,2,4-恶二唑-3-基)甲基)吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole rings and the pyridinone ring in separate steps, followed by their connection via a methylene bridge. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two oxadiazole rings and the pyridinone ring. The exact structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole and pyridinone rings. These rings could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could potentially influence its solubility, melting point, and boiling point .科学研究应用
结构和配位特性
对与该化学结构密切相关的恶二唑-吡啶配体的研究,突出了它们在形成具有不同结构性质的配位聚合物方面的多功能性。这些聚合物在各种应用中显示出潜力,包括环境污染物的发光传感。一项研究展示了恶二唑-吡啶衍生物如何与 Cd、Cu 和 Ag 等金属形成配位聚合物,从而产生具有独特磁性和发光性质的结构。具体来说,基于这些配体的配位聚合物对水溶液中的 Cr2O7^2− 离子表现出高度灵敏的发光传感,表明具有潜在的环境监测应用 (Ding 等,2017)。
抗菌和抗癌活性
恶二唑化合物的生物活性潜力是一个重要的研究领域,各种衍生物表现出抗菌和抗癌活性。对 1,3,4-恶二唑的研究,类似于重点化合物,已经报道了针对一系列细菌菌株的有希望的抗菌特性。此外,某些衍生物已被评估其抗癌活性,突出了这些化合物在治疗各种癌症中的治疗潜力。例如,一项合成取代的 1,3,4-恶二唑基四氢吡啶的研究探索了它们作为抗癌剂的潜力,提供了对构效关系的见解,可以指导未来的药物开发 (Redda & Gangapuram,2007)。
电子和光学特性
恶二唑衍生物的电子和光学特性也值得注意,研究重点是它们在材料科学中的潜力。密度泛函理论 (DFT) 和时变 DFT 研究已经研究了异构恶二唑的内部旋转和理论紫外光谱,有助于理解它们的光物理特性。此类研究表明在电子和光子学的高级材料开发中应用,其中电子和光学特性的可调性至关重要 (Eshimbetov 等,2017)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-6-3-4-7-13(11)16-20-15(22-26-16)10-23-9-5-8-14(18(23)24)17-19-12(2)21-25-17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKGITJAPISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。